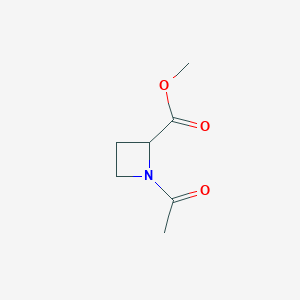

Methyl 1-acetylazetidine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103897-99-0 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 1-acetylazetidine-2-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

UPOIUMRSONSICM-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCC1C(=O)OC |

Canonical SMILES |

CC(=O)N1CCC1C(=O)OC |

Synonyms |

2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1 Acetylazetidine 2 Carboxylate and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance. These methods range from classical intramolecular cyclizations to modern strain-release driven approaches.

Intramolecular Cyclization Approaches for Azetidine Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azetidine rings. This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule.

One effective method involves the intramolecular aminolysis of epoxides. For instance, the use of Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst enables the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov This reaction demonstrates good tolerance for various functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.gov

Another prominent intramolecular cyclization strategy is the N-alkylation of haloamines. A classic example is the synthesis of (S)-azetidine-2-carboxylic acid, where a key step is the four-membered ring formation from dimethyl (S)-(1'-methyl)benzylaminomalonate by treatment with 1,2-dibromoethane and cesium carbonate. tandfonline.comnih.gov This efficient cyclization proceeds in high yield. Similarly, the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been utilized to form the azetidine ring. researchgate.net Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group such as a halogen or mesylate, are a common tactic for constructing the azetidine ring. nih.gov

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| cis-3,4-epoxy amine | La(OTf)₃ | Azetidine derivative | High | nih.gov |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs₂CO₃ | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% | tandfonline.comnih.gov |

| N-trityl-2-amino-4-bromobutanoate | Base | Azetidine derivative | - | researchgate.net |

[2+2] Cycloaddition Reactions for Azetidine Scaffolds

[2+2] cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of four-membered rings, including azetidines. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy for accessing azetidine scaffolds. rsc.org

Visible light-mediated [2+2] cycloadditions have emerged as a mild and general protocol for azetidine synthesis. chemrxiv.org For instance, the reaction between oximes and olefins, catalyzed by an iridium photocatalyst, proceeds via a triplet energy transfer mechanism and demonstrates operational simplicity and broad functional group tolerance. chemrxiv.org Similarly, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.org

The choice of reactants in [2+2] cycloadditions can dictate the type of azetidine analogue formed. For example, the Staudinger synthesis, involving the [2+2] cycloaddition of a ketene and an imine, is a classic method for preparing β-lactams (azetidin-2-ones). mdpi.com These can then be reduced to the corresponding azetidines. The photochemical reaction of alkoxychromium(0)carbene complexes with imines also yields 2-azetidinones. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Aza Paternò-Büchi | Imine, Alkene | UV light | Azetidine | rsc.org |

| Visible Light-Mediated [2+2] Cycloaddition | Oxime, Olefin | Iridium photocatalyst, visible light | Azetidine | chemrxiv.org |

| Photocatalytic Dehydrogenative [2+2] Cycloaddition | Amine, Alkene | Photoredox catalyst, aerobic oxidation | Azetidine | acs.org |

| Staudinger Synthesis | Ketene, Imine | - | Azetidin-2-one (B1220530) (β-lactam) | mdpi.com |

Multicomponent Reaction Sequences to Access Substituted Azetidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and diversity-oriented approach to complex molecules, including substituted azetidines. nih.gov

A notable example is a four-component reaction that leverages a mdpi.comnih.gov-Brook rearrangement and a strain-release-driven anion relay sequence. nih.gov This methodology allows for the modular synthesis of substituted azetidines by sequentially adding three different electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium. The high reactivity of the strained azabicyclo[1.1.0]butane precursor is key to driving the reaction sequence. nih.gov This approach has been successfully applied to the synthesis of a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Another multicomponent approach for synthesizing functionalized azetidines involves a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org This method proceeds under mild conditions and provides access to 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.org

| Reaction Name/Type | Reactants | Key Features | Product | Reference |

| mdpi.comnih.gov-Brook rearrangement/strain-release-driven anion relay | Azabicyclo[1.1.0]butyl-lithium, 3 different electrophiles | Modular, diversity-oriented | 1,3,3-trisubstituted azetidines | nih.gov |

| Copper-catalyzed multicomponent reaction | Terminal alkyne, sulfonyl azide, carbodiimide | Mild conditions, base-free | 2-(sulfonylimino)-4-(alkylimino)azetidine | organic-chemistry.org |

Strain-Release Driven Synthesis Utilizing Azabicyclo[1.1.0]butane Precursors

The high ring strain inherent in azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release driven reactions. organic-chemistry.orgnih.govscispace.com This strategy harnesses the thermodynamic driving force of relieving ring strain to construct the azetidine ring with concomitant introduction of substituents.

A powerful application of this concept is the modular construction of azetidines via the generation of azabicyclo[1.1.0]butyl lithium. This nucleophilic species can be trapped with various electrophiles, such as boronic esters. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving the ring strain and forming the azetidinyl boronic ester. organic-chemistry.org This method is versatile, accommodating a wide range of boronic esters. organic-chemistry.org

Furthermore, a four-component synthesis of functionalized azetidines utilizes a mdpi.comnih.gov-Brook rearrangement followed by a strain-release-driven anion relay. nih.govbris.ac.uk The rapid ring-opening of the azabicyclo[1.1.0]butane intermediate drives the equilibrium of the Brook rearrangement, allowing for the sequential addition of three different electrophiles. nih.gov This approach has been applied to the synthesis of various acyl azetidines. bris.ac.uk Strain-release driven spirocyclization of ABB-ketone precursors has also been developed to synthesize azetidine-containing spirocycles. nih.govscispace.com

| Precursor | Key Intermediate | Reaction Type | Product | Reference |

| Azabicyclo[1.1.0]butane | Azabicyclo[1.1.0]butyl lithium | Trapping with boronic esters, 1,2-migration | Azetidinyl boronic ester | organic-chemistry.org |

| Azabicyclo[1.1.0]butane | Azabicyclo[1.1.0]butyl lithium | mdpi.comnih.gov-Brook rearrangement/anion relay with 3 electrophiles | Acyl azetidines | nih.govbris.ac.uk |

| ABB-ketone precursors | - | Electrophile-induced spirocyclization-desilylation | Azetidine-containing spirocycles | nih.govscispace.com |

Aza-Michael Addition Routes to Azetidine Amino Acid Derivatives

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile and powerful method for forming carbon-nitrogen bonds and has been effectively applied to the synthesis of azetidine amino acid derivatives. mdpi.combohrium.comnih.gov This strategy allows for the introduction of diverse substituents onto the azetidine ring.

A general approach for the preparation of new heterocyclic amino acid-like building blocks involves the aza-Michael addition of various heterocyclic amines to methyl 2-(azetidin-3-ylidene)acetate. mdpi.com The starting α,β-unsaturated ester is typically prepared from N-protected azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov The subsequent addition of a wide range of both aliphatic and aromatic heterocyclic amines proceeds to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.comnih.gov

The reaction conditions for the aza-Michael addition can be tuned to accommodate different nucleophiles. For example, the addition of heterocyclic aliphatic amines is often rapid, while the addition of aromatic amines such as pyrazoles may require longer reaction times. mdpi.com The resulting products, such as brominated pyrazole-azetidine hybrids, can be further diversified through subsequent reactions like the Suzuki-Miyaura cross-coupling. bohrium.comnih.gov

| Michael Acceptor | Nucleophile | Product | Key Features | Reference |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Heterocyclic aliphatic amines (e.g., azetidine, 3-hydroxyazetidine) | Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates | Efficient C-N bond formation | mdpi.comnih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Heterocyclic aromatic amines (e.g., pyrazole, imidazole, indole) | Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates | Versatile for introducing aromatic heterocycles | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Brominated pyrazoles | Brominated pyrazole-azetidine hybrids | Amenable to further functionalization via cross-coupling | bohrium.comnih.gov |

Methods from Azetidin-3-one Intermediates

Azetidin-3-ones are valuable and versatile intermediates in the synthesis of functionalized azetidines. nih.gov Their carbonyl functionality allows for a variety of chemical transformations to introduce substituents at the C3 position of the azetidine ring.

One of the primary uses of azetidin-3-ones is as a precursor for the synthesis of α,β-unsaturated esters, such as methyl 2-(azetidin-3-ylidene)acetate. This is typically achieved through a Horner-Wadsworth-Emmons reaction with a phosphonate ester. mdpi.comnih.gov The resulting Michael acceptor can then undergo aza-Michael addition with various amines to generate 3,3-disubstituted azetidine derivatives, as detailed in the previous section. mdpi.combohrium.comnih.gov

The synthesis of chiral azetidin-3-ones has been accomplished through methods such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach avoids the use of potentially hazardous diazo compounds, which are employed in other synthetic routes to azetidin-3-ones. nih.gov The availability of enantiomerically pure azetidin-3-ones opens the door to the stereoselective synthesis of a wide range of chiral azetidine derivatives. The protecting group on the nitrogen of the azetidin-3-one is crucial and is often chosen to be easily removable in subsequent synthetic steps. nih.gov

| Azetidin-3-one Derivative | Reaction | Reagents | Product | Application | Reference |

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons | Methyl 2-(dimethoxyphosphoryl)acetate, DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | Synthesis of azetidine amino acid derivatives via aza-Michael addition | mdpi.comnih.gov |

| Chiral N-propargylsulfonamide | Gold-catalyzed oxidative cyclization | Gold catalyst, oxidant | Chiral azetidin-3-one | Synthesis of enantiomerically pure functionalized azetidines | nih.gov |

Preparation via Dibromoglutaric Acid Intermediates

The construction of the azetidine ring can be achieved through intramolecular cyclization, a strategy that involves forming a C-N bond within a suitable linear precursor. One classical approach to azetidine-2-carboxylic acid relies on the cyclization of a γ-amino-α-halobutyric acid derivative. wikipedia.org This method involves an intramolecular nucleophilic substitution where the nitrogen atom displaces a halogen at the γ-position to form the four-membered ring.

While specific protocols starting directly from dibromoglutaric acid are not prominently featured in recent literature, the conceptual pathway would involve the conversion of dibromoglutaric acid into a γ-amino-α-bromobutyric acid intermediate. For instance, a historical synthesis of optically inactive azetidine-2-carboxylic acid was achieved from γ-amino-α-bromobutyric acid, which was formed via the α-bromination of γ-aminobutyric acid (GABA). wikipedia.org The ring closure was then induced by treatment with a base like barium hydroxide. wikipedia.org A similar strategy for an optically active product involved treating α,γ-diaminobutyric acid with nitrous and hydrochloric acids to generate γ-amino-α-chlorobutyric acid, which was subsequently cyclized. wikipedia.org These methods highlight the fundamental principle of using a 4-carbon backbone with a leaving group at the γ-position and an amine at the α-position to facilitate the intramolecular cyclization necessary for forming the azetidine ring.

Enantioselective Synthesis of Chiral Azetidine-2-carboxylates

The biological significance of chiral azetidine derivatives necessitates synthetic methods that can control the stereochemistry at the C2 position. Enantioselective synthesis is crucial for producing optically pure azetidine-2-carboxylates, which are valuable building blocks in medicinal chemistry. Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and stereoselective reductions.

Asymmetric catalysis represents a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. In the context of azetidine synthesis, chiral catalysts, particularly those based on transition metals, have been utilized to control the stereochemistry during ring formation or functionalization. organic-chemistry.orgnih.gov These methods are advantageous as they often avoid the need for stoichiometric chiral reagents and subsequent removal steps.

A modern approach to constructing the azetidine framework involves the [3+1] cycloaddition of a three-atom component and a one-atom component. Copper(I) catalysts have been effectively used in the reaction of alkenyldiazoacetates with iminoiodinanes to yield functionalized 2-azetines. nih.gov This process is believed to proceed through the formation of an aziridinyldiazoacetate intermediate, which then undergoes a metal-catalyzed ring expansion to form the four-membered azetine ring. nih.gov These azetine products are direct precursors to the desired saturated azetidine-2-carboxylic acid derivatives, which can be obtained through subsequent reduction. mdpi.com

Further advancements have enabled the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines directly. researchgate.netnih.gov This [3+1] cyclization strategy is atom-economical and features operational simplicity with a cheap and abundant catalyst. bham.ac.uk

| Catalyst System | Reactants | Product Type | Key Feature |

| Copper(I) | Alkenyldiazoacetates + Iminoiodinanes | 2-Azetines | Ring expansion of an aziridine intermediate nih.gov |

| Photo-induced Copper(I) | Aliphatic Amines + Alkynes | Azetidines | Radical cascade cyclization researchgate.netnih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. This is a robust and reliable method for asymmetric synthesis.

A practical and straightforward synthesis for both enantiomers of azetidine-2-carboxylic acid utilizes the chiral auxiliary α-methylbenzylamine. wikipedia.orgnih.gov In this approach, the azetidine ring is constructed via an intramolecular alkylation. wikipedia.orgnih.gov The use of optically active α-methylbenzylamine as the nitrogen source effectively controls the stereochemistry during the synthesis. wikipedia.orgnih.gov Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. magtech.com.cn Another efficient route to (S)-azetidine-2-carboxylic acid involves the use of a chiral auxiliary on the nitrogen atom to direct the stereoselective Krapcho dealkoxycarbonylation of a gem-diester intermediate. nsf.gov

| Chiral Auxiliary | Starting Material Type | Key Transformation | Reference |

| α-Methylbenzylamine | Inexpensive chemicals | Intramolecular alkylation | wikipedia.orgnih.gov |

| (S)-1-Phenylethylamine | Not specified | Nitrogen donor and chiral director | magtech.com.cn |

| (S)-Phenylglycinol | Not specified | Resolution of diastereoisomeric amides | nih.gov |

The synthesis of chiral azetidines can also be achieved by the stereoselective reduction of prochiral azetine precursors. Azetines, which are unsaturated four-membered nitrogen heterocycles, can be synthesized via methods such as the copper-catalyzed [3+1] cycloaddition mentioned previously. nih.gov

The subsequent hydrogenation of the endocyclic double bond of the 2-azetine ring yields the corresponding saturated azetidine. This reduction can be performed enantioselectively using a chiral catalyst. For instance, a ruthenium catalyst paired with a chiral ligand has been successfully employed to convert achiral 2-azetines into chiral azetidines with high yields and excellent enantiomeric ratios (up to 95:5). mdpi.com This method provides a powerful way to access chiral azetidines from achiral precursors. Additionally, Pd/C-catalyzed hydrogenation has been shown to reduce chiral 2-azetines to the corresponding chiral azetidines while preserving the high enantiomeric excess of the starting material. mdpi.com A sustainable and chemoselective continuous flow hydrogenation process for 2-azetines has also been developed, highlighting the industrial applicability of this approach.

Asymmetric Catalysis for Stereocontrol in Azetidine Synthesis

Introduction of the 1-Acetyl Moiety

The final step in the synthesis of Methyl 1-acetylazetidine-2-carboxylate is the introduction of the acetyl group onto the nitrogen atom of the azetidine ring. This N-acetylation is a common transformation for primary and secondary amines. magtech.com.cn The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640). magtech.com.cn

For a substrate like methyl azetidine-2-carboxylate, which is a secondary cyclic amine, the reaction can be performed by treating it with acetyl chloride in the presence of a base. wikipedia.orgmagtech.com.cn The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. wikipedia.orgmagtech.com.cn Alternatively, acetic anhydride can be used, sometimes in the presence of a catalyst or simply as the solvent, to afford the N-acetylated product. These methods are generally high-yielding and provide a straightforward route to the final target compound. organic-chemistry.org

Selective N-Acylation Procedures

The introduction of an acetyl group onto the nitrogen atom of Methyl azetidine-2-carboxylate is a critical step in one of the synthetic routes to the target compound. This transformation requires selective N-acylation in the presence of the methyl ester functionality. Common reagents for this purpose include acetic anhydride and acetyl chloride.

Acetic anhydride is a widely used and effective reagent for the N-acetylation of amino esters. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. Common bases include triethylamine or pyridine, and the reaction is often performed in an aprotic solvent such as dichloromethane or chloroform. The temperature of the reaction is a crucial parameter to control, with many procedures starting at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.

Alternatively, acetyl chloride can be employed for the N-acetylation. This reagent is generally more reactive than acetic anhydride and the reaction is also performed in the presence of a base to scavenge the hydrogen chloride that is generated. The choice of solvent and temperature conditions are similar to those used with acetic anhydride.

Table 1: Representative Conditions for Selective N-Acylation of Amino Esters

| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |

| Acetic Anhydride | Triethylamine | Dichloromethane | 0 °C to room temperature | 1-4 hours |

| Acetic Anhydride | Pyridine | Pyridine | 0 °C to room temperature | 2-6 hours |

| Acetyl Chloride | Triethylamine | Chloroform | 0 °C to room temperature | 1-3 hours |

The progress of the N-acylation reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the excess reagents and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Methyl Esterification Protocols

The second synthetic strategy towards this compound involves the esterification of 1-acetylazetidine-2-carboxylic acid. Several well-established methods for the methyl esterification of carboxylic acids can be applied here, with the choice of method often depending on the scale of the reaction and the presence of other functional groups.

One of the most common and cost-effective methods is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which also serves as the solvent. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl, often generated in situ from acetyl chloride or thionyl chloride), or p-toluenesulfonic acid (TsOH) researchgate.netgoogle.comresearchgate.netnih.gov. The reaction is an equilibrium process, and the use of a large excess of methanol helps to drive the equilibrium towards the formation of the methyl ester nih.gov. The removal of water as it is formed can also be employed to increase the yield nih.gov.

For substrates that may be sensitive to strongly acidic conditions or high temperatures, milder methods are available. One such method is the use of diazomethane (CH₂N₂) or its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane). These reagents react rapidly and cleanly with carboxylic acids at room temperature or below to produce methyl esters with nitrogen gas as the only byproduct. The reaction is typically carried out in a solvent mixture such as diethyl ether and methanol. Due to the hazardous nature of diazomethane, these methods are often reserved for small-scale syntheses or for particularly sensitive substrates.

Table 2: Common Protocols for Methyl Esterification of N-Acyl Amino Acids

| Method | Reagents | Solvent | Temperature | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux | Cost-effective, suitable for large scale. |

| Fischer Esterification (in situ HCl) | Methanol, Acetyl Chloride | Methanol | Room temp. to reflux | Generates anhydrous HCl as the catalyst. |

| Diazomethane | Diazomethane (CH₂N₂) | Diethyl ether/Methanol | 0 °C to room temperature | High-yielding, mild conditions, hazardous reagent. |

| TMS-Diazomethane | (Trimethylsilyl)diazomethane | Diethyl ether/Methanol | 0 °C to room temperature | Safer alternative to diazomethane, mild conditions. |

Following the esterification reaction, the workup procedure depends on the method used. For Fischer esterifications, the excess methanol is typically removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous basic solution to neutralize the acid catalyst. The organic layer is then washed, dried, and concentrated. For reactions involving diazomethane or TMS-diazomethane, the workup is often simpler, involving the removal of the solvent after the reaction is complete. Purification of the resulting this compound is generally achieved by column chromatography.

Azetidine Ring Opening Reactions

The relief of ring strain is a primary driving force for the reactions of azetidines. Nucleophilic attack on the azetidine ring of this compound can lead to the cleavage of a carbon-nitrogen bond, resulting in a variety of functionalized acyclic products. The regioselectivity of this ring-opening is a key consideration and is heavily influenced by the electronic and steric properties of the substituents.

Nucleophilic Attack at the Carbonyl-Adjacent Carbon (C2)

The C2 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent methyl carboxylate group. This polarization enhances the electrophilicity of the C2 carbon, making it a prime target for a wide range of nucleophiles.

In the presence of a suitable nucleophile, the reaction is believed to proceed through a tetrahedral intermediate, which then collapses to yield the ring-opened product. The N-acetyl group, being an amide, can also influence the reactivity at this position through resonance effects.

Detailed research on analogous systems, such as N-acylazetidines, has shown that these compounds are effective acylating agents, with reactivity modulated by both amide pyramidalization and the strain of the four-membered ring. ucsd.edu For instance, the addition of organometallic reagents to N-acylazetidines has been demonstrated as a highly chemoselective method for ketone synthesis. ucsd.edu

While specific data for this compound is limited in publicly available literature, the general principles of N-acylazetidine reactivity suggest that nucleophilic attack at C2 is a highly probable and synthetically useful pathway.

Nucleophilic Attack at Other Ring Carbons (C3, C4)

Nucleophilic attack at the C3 and C4 positions of the azetidine ring is also possible, although generally less favored than attack at the activated C2 or C4 positions in many substituted azetidines. The electronic and steric environment of these carbons plays a crucial role in their susceptibility to nucleophilic attack. In the case of this compound, the C4 position is adjacent to the nitrogen atom and can be susceptible to attack, particularly if the nitrogen is quaternized to form an azetidinium ion.

Studies on various azetidinium salts have shown that nucleophilic opening often occurs regioselectively at the C4 position when it is unsubstituted. researchgate.net However, the substitution pattern on the ring can significantly alter this preference.

Attack at the C3 position is generally considered the most difficult due to the lack of activating groups and greater steric hindrance compared to the C4 methylene group. However, under specific reaction conditions or with certain intramolecular processes, reactivity at C3 cannot be entirely ruled out.

Regioselectivity and Stereospecificity of Ring Opening Pathways

The regioselectivity of nucleophilic ring-opening of substituted azetidines is a subject of considerable study. For azetidines bearing an electron-withdrawing group at the C2 position, such as a carboxylate, nucleophilic attack is often directed to this position due to electronic activation. This is in contrast to azetidines with alkyl or aryl groups at C2, where steric hindrance can play a more dominant role, directing the nucleophile to the less substituted C4 position.

The stereospecificity of these reactions is also a critical aspect. Ring-opening reactions of azetidines, particularly those proceeding through an S_N2-type mechanism, are expected to occur with inversion of configuration at the attacked carbon center. This stereochemical outcome is of significant synthetic importance, as it allows for the transfer of chirality from the starting azetidine to the acyclic product.

For this compound, which is a chiral molecule, a stereospecific ring-opening at C2 would lead to the formation of a single enantiomer of the product, preserving the stereochemical information.

| Ring Position | Activating Factors | Deactivating/Hindering Factors | Expected Stereochemical Outcome (S_N2) |

| C2 | Electron-withdrawing methyl carboxylate group | Steric hindrance from the substituent | Inversion of configuration |

| C3 | - | Steric hindrance, lack of electronic activation | Inversion of configuration |

| C4 | Adjacent to nitrogen (potential for azetidinium ion formation) | - | Inversion of configuration |

Role of Azetidinium Ion Intermediates

The reactivity of the azetidine ring can be significantly enhanced by the formation of an azetidinium ion. Quaternization of the nitrogen atom, for example, by alkylation or protonation under acidic conditions, makes the ring much more susceptible to nucleophilic attack. researchgate.netresearchgate.net This is because the positively charged nitrogen atom is a much better leaving group.

The formation of an azetidinium ion from this compound could be achieved through various methods, including reaction with strong alkylating agents or treatment with a Lewis or Brønsted acid. The subsequent nucleophilic attack on the azetidinium ion would then proceed with relief of both ring strain and the positive charge on the nitrogen.

The regioselectivity of the ring-opening of azetidinium ions is governed by a combination of steric and electronic factors. In many cases, the nucleophile attacks the less sterically hindered carbon atom, which is often the C4 position in 2-substituted azetidines. researchgate.net However, electronic activation at the C2 position by the carboxylate group in this compound could favor attack at this site even in the azetidinium ion form.

Comparison with Aziridine Ring Opening Mechanisms

Aziridines, the three-membered ring analogs of azetidines, are known to be significantly more reactive towards nucleophilic ring-opening due to their higher ring strain. The principles governing the regioselectivity and stereospecificity of aziridine ring-opening are similar to those for azetidines but are often more pronounced.

In activated aziridine-2-carboxylates, nucleophilic attack almost exclusively occurs at the C2 position, driven by the powerful electronic activation and the high degree of ring strain. researchgate.net The reactions are typically highly stereospecific, proceeding with clean inversion of configuration.

In contrast, the lower ring strain of azetidines means that more forcing conditions or activation (e.g., via azetidinium ion formation) are often required to induce ring-opening. The regioselectivity in azetidines can also be more nuanced, with a greater interplay between steric and electronic effects. While the C2-carboxylate group in this compound strongly favors attack at that position, the possibility of attack at C4, especially in the corresponding azetidinium ion, is a more significant consideration than in the analogous aziridine system.

Azetidine Ring Expansion Reactions

Beyond simple ring-opening, azetidines can also undergo ring expansion reactions to form larger heterocyclic systems, such as pyrrolidines, piperidines, and azepanes. These transformations are of great synthetic value as they allow for the construction of more complex molecular architectures from readily available four-membered rings.

Ring expansion of azetidines often proceeds through the formation of an azetidinium ylide intermediate, which can then undergo a researchgate.netresearchgate.net- or researchgate.netnih.gov-sigmatropic rearrangement. For example, the reaction of azetidine-2-carboxylate esters with metallocarbenes has been shown to generate azetidinium ylides that efficiently rearrange to afford ring-expanded pyrrolidine (B122466) products. nih.gov

Another strategy for ring expansion involves the intramolecular cyclization of a side chain onto the azetidine ring, followed by cleavage of one of the original ring bonds. While specific examples involving this compound are not readily found in the literature, the general methodologies for azetidine ring expansion suggest that this compound could be a viable substrate for such transformations. For instance, functionalization of the C2-ester or the N-acetyl group could introduce a tethered nucleophile or electrophile that could participate in an intramolecular ring expansion process.

| Ring Expansion Type | Key Intermediate | Driving Force | Potential Product from this compound |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Azetidinium ylide | Relief of ring strain, formation of a more stable five-membered ring | Substituted pyrrolidine |

| researchgate.netnih.gov-Sigmatropic Rearrangement | Azetidinium ylide | Relief of ring strain, formation of a more stable five-membered ring | Substituted pyrrolidine |

| Intramolecular Cyclization/Fragmentation | Bicyclic azetidinium ion | Relief of ring strain | Substituted pyrrolidine or other larger heterocycles |

Mechanistic Investigations and Reaction Pathway Elucidation

Identification and Characterization of Reactive Intermediates

Currently, there is a notable absence of specific, publicly available research literature detailing the direct identification and characterization of reactive intermediates in reactions involving Methyl 1-acetylazetidine-2-carboxylate. General principles of azetidine (B1206935) chemistry suggest that reactions could proceed through various intermediates depending on the conditions. For instance, in acid-catalyzed ring-opening reactions, an azetidinium ion intermediate would be expected. In reactions involving strong bases, the formation of an enolate at the C2 position is a plausible intermediate. However, without dedicated studies on this particular molecule, the exact nature, structure, and stability of such intermediates remain speculative.

Elucidation of Reaction Transition States

Similar to the lack of information on reactive intermediates, specific experimental or computational studies elucidating the transition states for reactions of this compound are not readily found in the scientific literature. The determination of transition state structures is key to understanding reaction kinetics and selectivity. For any proposed mechanism, the transition state represents the highest energy point along the reaction coordinate. Its geometry and energy dictate the feasibility and rate of the transformation. Future research employing techniques such as kinetic isotope effect studies and computational modeling will be essential to map the transition states for reactions such as nucleophilic acyl substitution at the N-acetyl group or ring-opening processes.

Kinetic and Thermodynamic Studies of Azetidine Reactions

Detailed kinetic and thermodynamic parameters provide quantitative data on reaction rates and equilibria. Unfortunately, specific experimental data for reactions involving this compound are not available in published research.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining the rate-limiting step and the nature of bond-breaking and bond-forming processes in the transition state. There are currently no published studies that have employed isotope labeling to investigate the reaction mechanisms of this compound.

Hammett and Eyring Plot Analysis

Hammett and Eyring analyses are standard methods in physical organic chemistry used to study the electronic effects of substituents on reaction rates and to determine activation parameters (enthalpy and entropy of activation), respectively. Such analyses would be invaluable for understanding, for example, the influence of substituents on the azetidine ring or the acetyl group on the rate of a particular reaction. However, no such studies have been reported for this compound.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, especially for systems where experimental investigation of transient species is challenging.

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and potential reactive pathways of this compound at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the energy surfaces of the molecule, revealing stable conformations, transition states, and the dynamics of their interconversion.

For N-acylated azetidines, a key conformational feature is the rotation around the C-N amide bond, which can lead to the existence of E and Z isomers. The energy barrier for this rotation is influenced by the steric and electronic properties of the substituents on the nitrogen and carbonyl carbon. In the case of this compound, the four-membered ring introduces significant ring strain, which in turn affects the planarity of the amide bond and the rotational barrier.

Computational studies on related N-acylated heterocyclic systems, such as N-benzoyl pyrrolidine (B122466), provide insights into the expected behavior of this compound. researchgate.net Theoretical calculations on these systems have shown good agreement with experimental data, validating the use of computational models to predict conformational preferences and rotational energy barriers. researchgate.net

MD simulations can also be employed to investigate the initial steps of reaction pathways, such as the approach of a reactant or the conformational changes leading to a reactive state. For instance, in the context of its synthesis via N-acetylation of methyl azetidine-2-carboxylate, simulations could model the approach of the acetylating agent and the subsequent nucleophilic attack by the azetidine nitrogen. These simulations can help identify key intermolecular interactions and the preferred orientation of the reactants.

Table 1: Calculated Rotational Energy Barriers for Related N-Acyl Heterocycles

| Compound | Solvent | ΔG‡ (kJ/mol) | Reference |

| N-benzoyl pyrrolidine | Not Specified | 65.2 | researchgate.net |

| N-(4-chlorobenzoyl) pyrrolidine | Not Specified | 60.6 | researchgate.net |

| N-(4-methoxybenzoyl) pyrrolidine | Not Specified | 58.8 | researchgate.net |

| N-(4-chlorobenzoyl) piperidine | Not Specified | 60.1 | researchgate.net |

| N-(4-methoxybenzoyl) piperidine | Not Specified | 57.1 | researchgate.net |

This table presents data for structurally related compounds to infer the potential rotational energy barrier in this compound.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of reaction conditions. For the synthesis and subsequent reactions of this compound, in situ spectroscopic techniques are indispensable tools for mechanistic elucidation. uniba.itmdpi.com

Real-time Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. youtube.comnih.gov By tracking the changes in vibrational frequencies of functional groups, one can follow the consumption of reactants and the formation of products and intermediates. youtube.comnih.gov

In the synthesis of this compound from methyl azetidine-2-carboxylate and an acetylating agent (e.g., acetyl chloride or acetic anhydride), in situ FTIR can be used to monitor the reaction progress. The key vibrational modes to track would be:

N-H stretch of the starting material, methyl azetidine-2-carboxylate (typically in the region of 3300-3500 cm⁻¹). The disappearance of this peak would indicate the consumption of the starting material.

C=O stretch of the ester group in both the reactant and the product (around 1730-1750 cm⁻¹). While this peak will be present throughout the reaction, a shift in its position or a change in its shape could be observed upon N-acetylation.

C=O stretch of the newly formed amide bond in this compound (typically in the region of 1630-1680 cm⁻¹). The appearance and increase in the intensity of this peak would signify the formation of the product.

Studies on the lithiation of other N-substituted azetidines have successfully employed in situ FTIR to monitor the reaction and detect the formation of lithiated intermediates. uniba.itmdpi.com For example, in the lithiation of an N-phenyloxazolinyl azetidine, researchers were able to observe the shift in the C=N stretching frequency of the oxazoline (B21484) ring upon the addition of the organolithium reagent, providing direct evidence for the formation of the lithiated species. uniba.itmdpi.com A similar approach could be used to study reactions involving the deprotonation of the α-carbon of this compound.

Table 2: Characteristic IR Frequencies for Monitoring the N-Acetylation of Methyl Azetidine-2-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reactant/Product |

| Azetidine N-H | Stretch | 3300-3500 | Reactant |

| Ester C=O | Stretch | 1730-1750 | Reactant & Product |

| Amide C=O | Stretch | 1630-1680 | Product |

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.net For this compound, DNMR is particularly useful for investigating the rotational barrier around the N-acetyl bond, which can lead to the presence of conformational isomers. researchgate.net

At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale for separate signals for the E and Z isomers to be observed. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate constant for the rotational process and, subsequently, the activation parameters (ΔG‡, ΔH‡, and ΔS‡).

Studies on related N-acyl heterocycles, such as N-benzoyl pyrrolidine and N-benzoyl piperidine, have utilized variable-temperature ¹H and ¹³C NMR spectroscopy to determine the rotational barriers around the C-N amide bond. researchgate.net For these compounds, the free energy of activation (ΔG‡) for rotation was found to be in the range of 57-65 kJ/mol. researchgate.net It is expected that this compound would exhibit a similar dynamic behavior, with the specific rotational barrier being influenced by the unique steric and electronic environment of the azetidine ring.

The existence of two rotamers was also deduced from the ¹H NMR spectra of N-acetyl derivatives of other heterocyclic systems, where the differential shielding effect of the carbonyl amide group on nearby protons in the E and Z isomers allowed for their identification and quantification. ipb.pt

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For Methyl 1-acetylazetidine-2-carboxylate, a combination of one- and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirms the covalent framework, and offers insight into the molecule's conformational preferences.

High-Resolution 1H and 13C NMR for Structural Assignment

The 1H and 13C NMR spectra of this compound are complicated by the presence of two distinct species at room temperature. These arise from the restricted rotation around the amide C-N bond, which results in two stable rotational isomers, or rotamers, often designated as cis and trans. The energy barrier to this rotation is sufficiently high that separate signals are observed for each rotamer on the NMR timescale, with an approximate population ratio of 2:1 for the major and minor isomers.

1H NMR Spectroscopy: The proton spectrum shows a doubling of signals for the protons on and near the azetidine (B1206935) ring. The chemical shifts are influenced by the anisotropic effect of the amide carbonyl group, leading to different magnetic environments for the protons in each rotamer. Key assignments include the methoxy protons of the ester, the acetyl protons of the amide, and the three distinct protons of the four-membered azetidine ring.

13C NMR Spectroscopy: Similarly, the 13C NMR spectrum displays two sets of signals corresponding to the two rotamers. The resonances for the carbonyl carbons of the ester and amide groups, as well as the carbons of the azetidine ring, are clearly resolved for each isomer. The chemical shifts provide critical information about the electronic environment of each carbon atom within the molecule.

Below are the detailed 1H and 13C NMR chemical shift assignments for the major and minor rotamers of this compound, typically recorded in a solvent like deuterochloroform (CDCl3).

Interactive Data Table: 1H NMR Chemical Shifts (ppm) for this compound Rotamers

| Proton | Major Rotamer | Minor Rotamer | Multiplicity |

| H2 | 4.85 | 4.45 | dd |

| H3a | 2.25 | 2.60 | m |

| H3b | 2.50 | 2.15 | m |

| H4a | 4.05 | 3.85 | m |

| H4b | 3.90 | 4.20 | m |

| OCH3 | 3.75 | 3.70 | s |

| COCH3 | 2.10 | 2.15 | s |

dd = doublet of doublets, m = multiplet, s = singlet

Interactive Data Table: 13C NMR Chemical Shifts (ppm) for this compound Rotamers

| Carbon | Major Rotamer | Minor Rotamer |

| C=O (ester) | 171.5 | 170.0 |

| C=O (amide) | 169.0 | 168.5 |

| C2 | 58.0 | 59.5 |

| C3 | 24.0 | 22.5 |

| C4 | 48.0 | 46.5 |

| OCH3 | 52.5 | 52.0 |

| COCH3 | 22.0 | 21.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (H-H) coupling networks. For this compound, a COSY spectrum would show correlations between H2 and the two H3 protons, and between the H3 protons and the two H4 protons, confirming the spin system of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing one-bond H-C correlations. An HSQC spectrum would definitively link each proton signal (H2, H3a, H3b, H4a, H4b, OCH3, COCH3) to its corresponding carbon signal (C2, C3, C4, OCH3, COCH3), aiding in the confident assignment of the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

The methoxy protons (OCH3) to the ester carbonyl carbon (C=O ester).

The acetyl protons (COCH3) to the amide carbonyl carbon (C=O amide).

The H2 proton to the ester carbonyl carbon and to C4.

The H4 protons to the amide carbonyl carbon and to C2.

These 2D NMR techniques, used in concert, provide redundant and complementary information that allows for the complete and confident assignment of the molecule's complex NMR spectra, including the separate assignment of both rotamers.

Variable-Temperature NMR for Conformational Studies and Intramolecular Interactions

The observation of distinct rotamers at room temperature indicates a significant energy barrier to rotation around the N-C(O) acetyl bond. Variable-temperature (VT) NMR is the ideal technique to study this dynamic process.

By gradually increasing the temperature of the NMR sample, more thermal energy is provided to the molecule. This increases the rate of interconversion between the cis and trans rotamers. In the 1H NMR spectrum, the separate signals for the two rotamers will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature.

Analysis of the spectra at different temperatures allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the stability of the amide bond conformation. Such studies are crucial for understanding the intramolecular forces, such as steric hindrance and electronic effects, that govern the conformational preferences of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the unique elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass.

For this compound (C7H11NO3), the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated:

C7: 7 x 12.000000 = 84.000000

H12: 12 x 1.007825 = 12.093900

N1: 1 x 14.003074 = 14.003074

O3: 3 x 15.994915 = 47.984745

Total [M+H]+: 158.081119

An experimental HRMS measurement yielding a value extremely close to 158.0811 would unequivocally confirm the molecular formula of the compound as C7H11NO3.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule at m/z 158.08), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions. This technique provides valuable information about the molecule's structure by revealing how it breaks apart.

The fragmentation pattern serves as a structural fingerprint. For this compound, key expected fragmentation pathways would likely include:

Loss of the methoxy group (-OCH3): Resulting in a fragment ion at m/z ~127.

Loss of the methoxycarbonyl group (-COOCH3): Leading to a fragment at m/z ~99.

Loss of the acetyl group (-COCH3): Producing an ion at m/z ~115.

Cleavage of the azetidine ring: Various ring-opening fragmentations can occur, providing further confirmation of the cyclic core structure.

By analyzing the masses of these fragments, the connectivity of the ester, acetyl, and azetidine moieties can be confirmed, corroborating the structural information derived from NMR spectroscopy.

X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to deliver an unambiguous determination of a molecule's absolute stereochemistry and detailed insights into its solid-state conformation, including bond lengths, bond angles, and torsional angles.

For a chiral molecule such as this compound, single-crystal X-ray diffraction would be the definitive method to assign the absolute configuration of the stereocenter at the C2 position of the azetidine ring. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is dependent on the electron density distribution within the crystal, allowing for the construction of a detailed three-dimensional model of the molecule.

Despite the theoretical applicability and significance of this technique, a search of the current scientific literature and crystallographic databases did not yield any specific published X-ray crystallographic data for this compound. Therefore, experimental details regarding its crystal system, space group, and precise molecular dimensions are not publicly available at this time.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be determined through X-ray crystallographic analysis. No experimental data has been published for this specific compound.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Chiral chromatography is an essential technique for the separation of enantiomers and the determination of the enantiomeric purity of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations.

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical contexts where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC is the most common method for determining enantiomeric excess (ee). This would involve dissolving a sample of this compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The choice of the chiral stationary phase is crucial and often requires screening of various types, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

Similarly, chiral GC can be employed for the enantiomeric separation of volatile derivatives of the compound. This would typically require derivatization to increase the volatility of the analyte before it is introduced into the GC system, which is equipped with a chiral capillary column.

A review of the scientific literature indicates that while the principles of chiral chromatography are well-established, specific methods and conditions for the enantiomeric separation of this compound have not been published. Therefore, detailed experimental parameters such as the specific chiral stationary phase, mobile phase composition, flow rate, and detection method are not available.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Illustrative Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | Hypothetical: 8.5 min |

| Retention Time (S-enantiomer) | Hypothetical: 10.2 min |

Note: The conditions presented in this table are illustrative and based on general principles of chiral chromatography for similar compounds. These are not based on published experimental data for this compound.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Molecular Architectures

The enantiopure core of methyl 1-acetylazetidine-2-carboxylate makes it a powerful starting material for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a complex molecule. nih.gov Chemists leverage the predefined stereocenter at the C2 position to direct the formation of new chiral centers, ensuring high stereoselectivity in subsequent reactions.

Research has demonstrated the preparation of enantiopure L-azetidine-2-carboxylic acid, the precursor to the title compound, through methods such as zinc-mediated asymmetric addition of allylic halides to a glyoxylic acid derivative. nih.gov This foundational synthesis provides access to the chiral scaffold. Once obtained, this building block can be incorporated into larger molecules. For instance, its structure can be integrated into the synthesis of natural products or pharmacologically active agents where a constrained, chiral amine motif is required. The development of organocatalytic intramolecular Michael reactions has further expanded the toolbox for creating chiral building blocks with multiple stereogenic centers, a strategy applicable to derivatives originating from azetidine (B1206935) carboxylates. elsevierpure.com The enzymatic catalysis approach, particularly with transaminases, has also proven effective for the large-scale, environmentally friendly manufacture of complex chiral molecules, a principle that can be applied to the synthesis of precursors for azetidine-based structures. researchgate.net

Precursor for Novel Azetidine-Containing Amino Acids and Peptidomimetics

Azetidine-2-carboxylic acid and its derivatives are considered conformationally constrained analogues of proline. nih.govnih.gov This structural mimicry is highly valuable in the design of peptidomimetics—molecules that imitate the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, or receptor affinity.

By incorporating the azetidine-2-carboxylate scaffold into a peptide sequence, chemists can induce specific turns or rigidify the peptide backbone, which can be crucial for biological activity. The synthesis of 3-substituted congeners of L-azetidine-2-carboxylic acid has yielded constrained analogues of common amino acids like phenylalanine and leucine. nih.gov These novel amino acids can then be used in peptide synthesis. Furthermore, the azetidine ring serves as a key component in constructing peptidomimetic inhibitors for enzymes such as aspartic proteases, where precise conformational control is essential for potent inhibition. nih.gov The synthesis of such compounds often involves the elaboration of chiral building blocks, with the azetidine core providing the necessary structural constraints. nih.govresearchgate.net

Role in the Construction of Diverse Heterocyclic Scaffolds

The azetidine ring within this compound is not merely a static component but can act as a reactive intermediate for the synthesis of other heterocyclic systems. nih.gov Its inherent strain can be harnessed to facilitate ring-opening or ring-expansion reactions, providing pathways to different classes of nitrogen-containing compounds.

For example, synthetic routes have been developed to transform functionalized azetidines into other valuable structures. Short syntheses starting from acrylates can produce aziridine-2-carboxylates, which can be isomerized to form azetidine-3-carboxylates, demonstrating the chemical link between different small-ring heterocycles. researchgate.net These transformations highlight the utility of the azetidine core as a synthon. Additionally, the azetidine scaffold has been used to build more complex molecular systems containing both azetidine and selenazole rings, showcasing its role in creating novel, functionalized heterocyclic amino acids through cycloaddition reactions. researchgate.net

Development of New Synthetic Strategies Leveraging the Azetidine Core Strain

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), a value intermediate between that of highly reactive aziridines and stable pyrrolidines. rsc.org This strain makes the azetidine ring susceptible to cleavage under specific conditions, a property that chemists have exploited to develop novel synthetic methodologies. rsc.org

Strain-release-driven synthesis is an emerging strategy where the energy stored in the strained ring is used to drive a desired chemical transformation. nih.gov This can involve the ring-opening of azetidines by various nucleophiles, which is facilitated by the pre-installed strain energy. beilstein-journals.org For instance, multicomponent reactions have been designed that leverage the strain-release ring-opening of related azabicyclo[1.1.0]butane structures to rapidly assemble functionalized azetidines. nih.govbris.ac.uk This "build and release" approach, where a strained ring is first constructed and then strategically opened, allows for the efficient synthesis of complex, densely functionalized molecules that would be challenging to access through traditional methods. beilstein-journals.org

Isosteric Replacements in Medicinal Chemistry Lead Compounds (from a synthetic perspective)

In medicinal chemistry, isosteric replacement is a key strategy for optimizing drug candidates. It involves substituting a functional group or fragment with another that has a similar size, shape, and electronic profile to improve properties like potency, selectivity, or metabolic stability. drughunter.comnih.gov The azetidine ring is recognized as a valuable bioisostere. tcichemicals.com

Future Research Directions and Emerging Opportunities

Design and Synthesis of Highly Selective Catalysts for Azetidine (B1206935) Chemistry

The synthesis of enantiomerically pure azetidines is a significant challenge, and the development of highly selective catalysts is paramount. For N-acyl azetidines, such as Methyl 1-acetylazetidine-2-carboxylate, chiral phosphoric acids (CPAs) have emerged as a particularly promising class of organocatalysts. rsc.orgresearchgate.netnih.gov These catalysts operate through a bifunctional mechanism, where the Brønsted acidic site activates the azetidine nitrogen and the Lewis basic site directs the nucleophile, enabling high levels of stereocontrol. beilstein-journals.org

Future research will likely focus on the design of novel CPA catalysts with enhanced activity and selectivity. This could involve the synthesis of new BINOL-derived structures or the exploration of entirely new chiral scaffolds. rsc.orgresearchgate.net A key goal will be to develop catalysts that are effective for a broader range of substrates and nucleophiles in reactions such as desymmetrization of meso-azetidines.

| Catalyst Type | Potential Advantages | Representative Catalyst Structures |

| Chiral Phosphoric Acids (CPAs) | High enantioselectivity, bifunctional activation, metal-free. | BINOL-derived, SPINOL-derived, VAPOL-derived |

| Transition Metal Catalysts | High turnover numbers, diverse reactivity. | Palladium, Rhodium, Copper, Gold complexes |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally benign. | Engineered Cytochrome P450, Hydrolases |

Furthermore, the application of transition metal catalysis in azetidine synthesis continues to be an active area of research. rsc.org For instance, palladium-catalyzed intramolecular C-H amination and gold-catalyzed cyclization of N-propargylsulfonamides represent powerful strategies for constructing the azetidine ring with high stereoselectivity. rsc.orgnih.gov The design of new ligands for these metals will be crucial in controlling the regioselectivity and enantioselectivity of these transformations.

Exploration of Unconventional Transformations of this compound

The ring strain inherent to the azetidine core of this compound can be harnessed to drive unconventional chemical transformations. Ring-expansion reactions, for example, offer a pathway to larger, more complex heterocyclic structures. wikipedia.orgchemistrysteps.com A one-carbon ring expansion of aziridines to azetidines has been demonstrated using biocatalysis, suggesting that similar enzymatic or chemical methods could be developed to expand the four-membered ring of this compound to five-membered pyrrolidine (B122466) derivatives. nih.gov Such transformations could be initiated by the formation of a carbocation adjacent to the ring, which then undergoes a rearrangement to relieve ring strain. masterorganicchemistry.com

Photocatalysis is another emerging area that holds significant promise for the unconventional transformation of azetidines. mdpi.comnih.gov Visible-light-mediated reactions can be used to generate radical intermediates under mild conditions, enabling novel C-H functionalization and cycloaddition reactions that are not accessible through traditional thermal methods. nih.gov For instance, the photocatalytic activation of N-acylhydrazones to form 1,3,4-oxadiazoles suggests that the N-acetyl group in this compound could be a handle for similar photocatalytic cyclization reactions.

| Transformation Type | Potential Products | Key Enabling Technology |

| Ring Expansion | Pyrrolidine derivatives, other five-membered heterocycles. | Biocatalysis, Carbocation rearrangements |

| Photocatalytic C-H Functionalization | Novel substituted azetidines with complex side chains. | Visible-light photoredox catalysis |

| Strain-Release Driven Reactions | Complex polycyclic scaffolds. | Use of highly strained precursors like azabicyclo[1.1.0]butanes |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and functionalization of this compound, a key focus will be the replacement of hazardous reagents and solvents with more environmentally benign alternatives. Ionic liquids (ILs), for instance, are being explored as green reaction media due to their low vapor pressure, high thermal stability, and potential for recyclability. nih.govresearchgate.netnih.gov The synthesis of functionalized ionic liquids that can also act as catalysts could offer a dual benefit of a green solvent and an efficient catalytic system. mdpi.comekb.eg

Moreover, the development of catalytic reactions that proceed with high atom economy is a central tenet of green chemistry. This includes the use of biocatalysts, which operate under mild aqueous conditions, and the development of catalytic cascades where multiple transformations occur in a single pot, minimizing waste and purification steps. The enzymatic synthesis of (S)-azetidine-2-carboxylic acid highlights the potential of biocatalysis in this area. nih.gov

| Green Chemistry Approach | Application to Azetidine Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing chlorinated solvents with water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact, potential for catalyst recycling. |

| Biocatalysis | Employing enzymes for enantioselective synthesis and functionalization. | High selectivity, mild reaction conditions, biodegradability. |

| Atom-Economical Reactions | Designing catalytic cycles that maximize the incorporation of starting materials into the final product. | Reduced waste, increased efficiency. |

Development of Automated and Flow Chemistry Approaches for Azetidine Synthesis

The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, utilizing microreactor technology, offers a promising solution to these challenges. beilstein-journals.orgmdpi.com The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. researchgate.net

For the synthesis of this compound and its derivatives, continuous flow processes can enable the safe handling of reactive intermediates and reagents. uniba.it For example, the generation and trapping of highly reactive organolithium species for the functionalization of the azetidine ring can be performed with greater control in a flow system. uniba.it Future research will focus on developing fully automated, multi-step flow syntheses that integrate reaction, separation, and purification steps, thereby streamlining the production of complex azetidine-containing molecules. nih.gov

| Technology | Advantages for Azetidine Synthesis | Future Outlook |

| Flow Chemistry / Microreactors | Enhanced safety, precise process control, improved scalability, and reproducibility. | Integration of in-line analysis and automated optimization. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid library synthesis. | AI-driven optimization of synthetic routes. |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.comnih.gov For the chemistry of this compound, DFT calculations can be used to model the transition states of various reactions, providing insights into the origins of stereoselectivity. researchgate.net

For example, computational studies on the chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines have elucidated the key non-covalent interactions between the catalyst and the substrate that govern the enantioselectivity. rsc.orgresearchgate.net This understanding can guide the rational design of more effective catalysts. nih.gov

Furthermore, the development of predictive models based on machine learning and artificial intelligence is an exciting emerging opportunity. These models can be trained on large datasets of reaction outcomes to predict the success of a new reaction or to optimize reaction conditions without the need for extensive experimental screening. mit.edu As more experimental data on azetidine chemistry becomes available, these predictive models will become increasingly accurate and valuable for accelerating the discovery of new synthetic methods.

| Computational Method | Application in Azetidine Chemistry | Impact on Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, catalyst design. | Rational design of experiments, deeper mechanistic understanding. |

| Machine Learning / AI | Prediction of reaction outcomes, optimization of reaction conditions. | Accelerated discovery of new reactions and catalysts. |

Q & A

Basic: What are the optimal synthetic routes for Methyl 1-acetylazetidine-2-carboxylate, and how can reaction conditions be optimized to minimize side products?

Answer:

The synthesis typically involves two key steps: (1) esterification of azetidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester, and (2) N-acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group. Reaction conditions must be tightly controlled:

- Temperature: Maintain ≤0°C during acylation to prevent ring-opening side reactions.

- Solvent selection: Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Purification: Employ column chromatography with a polar/non-polar solvent gradient (e.g., hexane/ethyl acetate) to isolate the product.

Evidence from analogous compounds (e.g., methyl 1-benzylazetidine-2-carboxylate) suggests that slow reagent addition and inert atmospheres (N₂/Ar) improve yields .

Advanced: How can the puckering conformation of the azetidine ring in this compound be quantitatively analyzed using Cremer-Pople parameters?

Answer:

The Cremer-Pople method defines ring puckering via amplitude () and phase angles () derived from atomic coordinates. For the four-membered azetidine ring:

Crystallographic data collection: Obtain high-resolution X-ray diffraction data (e.g., using SHELXL ).

Define the mean plane: Calculate the least-squares plane of the ring atoms.

Compute displacements: Measure perpendicular deviations () of each atom from the plane.

Apply spherical harmonics: Use (out-of-plane bending) and (puckering mode) to quantify non-planarity.

For example, a value >0.5 Å indicates significant puckering, with distinguishing between "twist" and "boat" conformations .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR: Identify key signals:

- Ester carbonyl (δ ~165-170 ppm in ¹³C).

- Acetyl methyl protons (δ ~2.1 ppm in ¹H).

- IR Spectroscopy: Confirm ester (C=O stretch ~1740 cm⁻¹) and amide (C=O ~1680 cm⁻¹) groups.

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration using SHELX . Cross-reference data with literature for azetidine derivatives .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states.

Electrostatic Potential Maps: Identify electrophilic centers (e.g., carbonyl carbons) using Mulliken charges.

Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict regioselectivity.

For example, the acetyl group increases electron-withdrawing effects, directing nucleophiles to the ester carbonyl. Compare with experimental kinetic data to validate models .

Basic: What strategies are effective for resolving contradictions between theoretical and experimental data on the compound’s stability?

Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under controlled atmospheres.

- Dynamic DSC: Identify phase transitions (e.g., melting points) and compare with DFT-predicated thermal stability.

- Solubility Studies: Test in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess hydrophobic interactions.

Discrepancies may arise from crystal packing effects, which can be modeled using WinGX or ORTEP-III .

Advanced: How can stereochemical outcomes in derivatization reactions (e.g., chiral substitutions) be rationalized?

Answer:

- Chiral HPLC: Separate enantiomers and assign configurations using circular dichroism (CD).

- X-ray Diffraction: Resolve absolute stereochemistry post-crystallization.

- Steric Maps: Generate using molecular mechanics (e.g., MMFF94) to visualize steric hindrance at reaction sites.

For example, bulky substituents on the azetidine nitrogen may favor axial attack due to ring strain .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Partition between ethyl acetate and brine to remove polar impurities.

- Recrystallization: Use a DMF/acetic acid mixture (8:2 v/v) for high-purity crystals.

- Flash Chromatography: Employ silica gel with a gradient eluent (e.g., 20–50% ethyl acetate in hexane).

Monitor purity via TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Advanced: How can ring strain in the azetidine moiety influence the compound’s reactivity in cycloaddition reactions?

Answer:

The 90° bond angles in azetidine create significant angle strain (~25 kcal/mol), enhancing reactivity in [2+2] or [3+2] cycloadditions.

Kinetic Studies: Measure activation energies for ring-opening under thermal or photolytic conditions.

Theoretical Modeling: Compare strain energy with norbornene or cyclopropane derivatives using MM2 force fields.

Strain release often drives regioselectivity, favoring reactions that alleviate torsional stress .

Basic: What analytical protocols ensure reproducibility in synthesizing this compound?

Answer:

- Stoichiometric Precision: Use calibrated microbalances (±0.1 mg) for reagents.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress.

- QC Standards: Compare NMR shifts and melting points with reference data from peer-reviewed syntheses .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways of this compound?

Answer:

Synthetic Incorporation: Introduce ¹³C at the carbonyl carbon via labeled acetic anhydride.

LC-MS/MS Analysis: Track labeled fragments in biological matrices (e.g., liver microsomes).

Kinetic Isotope Effects (KIE): Compare reaction rates (kH/kD) to identify rate-determining steps.

This approach is critical for studying bioactivation mechanisms in drug metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|